Cas no 1262004-29-4 (5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol)

5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol 化学的及び物理的性質
名前と識別子
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- MFCD18316362
- DTXSID20686663
- 5-(4-CHLORO-3-CYANOPHENYL)-3-TRIFLUOROMETHOXYPHENOL
- 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%
- 1262004-29-4
- 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile
- 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol
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- MDL: MFCD18316362
- インチ: InChI=1S/C14H7ClF3NO2/c15-13-2-1-8(3-10(13)7-19)9-4-11(20)6-12(5-9)21-14(16,17)18/h1-6,20H
- InChIKey: CGRQPLHHXZYECR-UHFFFAOYSA-N
計算された属性
- 精确分子量: 313.0117406Da
- 同位素质量: 313.0117406Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 409
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.7
- トポロジー分子極性表面積: 53.3Ų
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB322570-5 g |
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%; . |
1262004-29-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB322570-5g |
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%; . |
1262004-29-4 | 95% | 5g |
€1159.00 | 2025-03-19 |
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenolに関する追加情報
Professional Introduction to 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol (CAS No. 1262004-29-4)
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, identified by its CAS number CAS No. 1262004-29-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both electron-withdrawing and electron-donating groups, which contribute to its unique chemical properties and potential biological activities.
The structural framework of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol consists of a phenolic core substituted with a 4-chloro-3-cyanophenyl group and a trifluoromethoxy group. The chloro and cyano substituents introduce strong electron-withdrawing effects, while the trifluoromethoxy group enhances lipophilicity and metabolic stability. This combination of functional groups makes the compound an attractive candidate for further exploration in drug discovery and development.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target complex biological pathways. The compound 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol has been studied for its potential role in modulating various pharmacological targets. For instance, preliminary in vitro studies have suggested that this molecule may exhibit inhibitory activity against certain enzymes involved in inflammatory responses and cancer progression.
The presence of the cyano group in the 4-chloro-3-cyanophenyl moiety is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets. This feature is often exploited in the design of small-molecule inhibitors, where specific hydrogen bonding interactions can enhance binding affinity and selectivity. Additionally, the trifluoromethoxy group not only improves the compound's solubility in organic solvents but also contributes to its metabolic stability, which is a critical factor for drug candidates intended for clinical use.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. Molecular docking studies using 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol have revealed potential interactions with proteins involved in signal transduction pathways relevant to neurological disorders and autoimmune diseases. These findings suggest that this compound may serve as a lead structure for the development of novel therapeutic agents targeting these conditions.
The synthesis of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the chloro and cyano groups typically involves halogenation and cyanation reactions, respectively, while the trifluoromethoxy group is often incorporated through nucleophilic substitution or metal-catalyzed cross-coupling reactions. The synthetic route must be carefully designed to minimize side reactions and maximize the formation of the desired product.
In conclusion, 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at developing novel therapeutic agents. As research in this area continues to advance, it is likely that additional insights into the pharmacological properties of this compound will emerge, paving the way for new treatment strategies for various diseases.
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